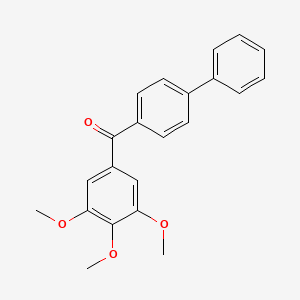![molecular formula C14H21N3O4 B13985877 tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate CAS No. 2899-24-3](/img/structure/B13985877.png)
tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate typically involves the reaction of tert-butyl carbamate with a suitable amino acid derivative. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of the desired product. Common reagents used in the synthesis include tert-butyl carbamate, amino acid derivatives, and coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production of by-products. The reaction conditions are optimized to achieve efficient conversion of starting materials to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selective formation of the desired products.
Major Products Formed
The major products formed from these reactions include quinone derivatives, primary amines, and substituted carbamates
Aplicaciones Científicas De Investigación
tert-Butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form covalent bonds with nucleophilic residues in proteins. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate include:
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxyphenyl group, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
2899-24-3 |
|---|---|
Fórmula molecular |
C14H21N3O4 |
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-16-12(19)11(15)8-9-4-6-10(18)7-5-9/h4-7,11,18H,8,15H2,1-3H3,(H,16,19)(H,17,20) |
Clave InChI |
UCRBLXDCPGGVLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NNC(=O)C(CC1=CC=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


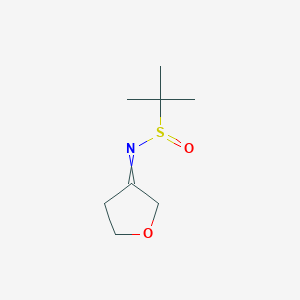
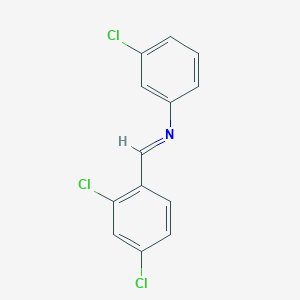
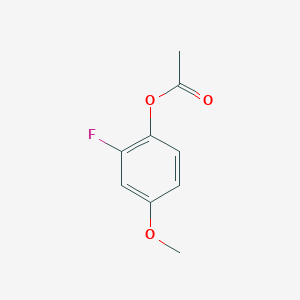
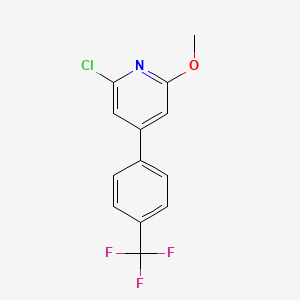
![Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)
![4-[2-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13985812.png)
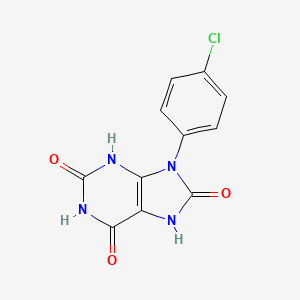
![4-Azoniaspiro[3.5]nonane, perchlorate](/img/structure/B13985822.png)
![Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13985824.png)

![3-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B13985836.png)
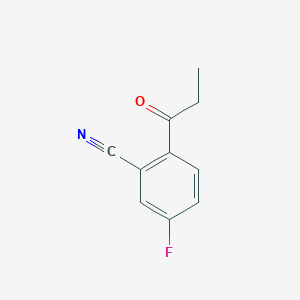
![5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13985843.png)
